(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine (2-thioxo-thiazolidin-4-one) derivative. Rhodanine-based compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The E-configuration at the C5 position is critical for its stereoelectronic properties, influencing molecular interactions and biological efficacy.
Properties
Molecular Formula |
C18H16N2O2S2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-3-(2-phenylethyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H16N2O2S2/c21-15-8-4-7-14(11-15)19-12-16-17(22)20(18(23)24-16)10-9-13-5-2-1-3-6-13/h1-8,11-12,21-22H,9-10H2 |
InChI Key |
KESXLHPJJLBOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC(=CC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxyaniline with a suitable aldehyde, followed by cyclization with a thioamide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Nucleophilic Addition at Exocyclic Double Bond
The α,β-unsaturated carbonyl system (C5 methylidene group) undergoes nucleophilic additions, particularly with thiols or amines. This reaction is critical for biological interactions and synthetic modifications.
Key Observations
| Reaction Partner | Product Formed | Conditions | Reference |
|---|---|---|---|
| Cysteine thiols | Thio-Michael adducts | Physiological pH, 37°C | |
| Primary amines | Schiff base derivatives | Ethanol, reflux |
In enzymatic environments, the exocyclic double bond reacts with cysteine residues (e.g., in glutamate racemase), forming covalent adducts that inhibit enzyme activity .
Cyclization and Condensation Reactions
The thioxo group (C2=S) and hydrazine-like [(3-hydroxyphenyl)amino]methylidene moiety enable cyclization with aldehydes or ketones.
Example Reaction Pathway
text(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one + Furfural (or substituted benzaldehyde) → (Z)-5-[(5-arylidene)-4-oxo-2-thioxothiazolidin-3-yl] derivatives
Conditions: Glacial acetic acid, 80°C, 6–8 hours .
Oxidation
The thioxo group (C2=S) oxidizes to sulfonyl (–SO₂–) under strong oxidizing agents (e.g., H₂O₂, KMnO₄), altering biological activity:
This modification reduces electron density at the thiazolidinone ring, diminishing electrophilic reactivity.
Reduction
The exocyclic double bond undergoes catalytic hydrogenation (H₂/Pd-C) to yield saturated analogs:
Stereochemical outcomes depend on catalyst choice and reaction time .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the [(3-hydroxyphenyl)amino]methylidene group undergoes tautomerization:
textKeto-enol tautomerism → Stabilized enolate intermediates
This enhances electrophilicity at C5, facilitating nucleophilic attacks .
Biological Alkylation Reactions
The compound participates in alkylation with biological nucleophiles:
| Target Biomolecule | Interaction Site | Biological Consequence |
|---|---|---|
| Glutathione | Thiol (–SH) | Detoxification pathway |
| DNA nucleobases | Amino groups | Potential mutagenicity |
Electrophilic regions (C5 methylidene and C2=S) drive these interactions, as demonstrated in cytotoxicity assays .
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition at the exocyclic double bond, forming dimeric structures:
This reaction alters solubility and bioavailability.
Coordination Chemistry
The thioxo group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺):
Applications: Catalytic activity in oxidation reactions .
Comparative Reactivity Table
| Functional Group | Reactivity | Biological Relevance |
|---|---|---|
| C2=S (thioxo) | High | Enzyme inhibition |
| C5 methylidene | Moderate | Cytotoxicity |
| 3-hydroxyphenyl | Low | Solubility modulation |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an anticancer agent . Preliminary studies indicate its ability to inhibit the growth of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, displaying significant cytotoxicity with IC50 values in the low micromolar range .
Enzyme Inhibition Studies
The compound acts as an enzyme inhibitor , which can be useful in understanding enzyme mechanisms and developing targeted therapies. It has potential applications in studying enzymes involved in inflammation and cancer proliferation pathways . The binding interactions with specific enzymes can lead to the development of more effective therapeutic agents.
Antimicrobial Properties
Research indicates that this thiazolidinone derivative possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. This makes it a candidate for developing new antimicrobial agents .
Material Science
Due to its unique chemical structure, the compound can be utilized in the formulation of new materials with specific properties, such as polymers and coatings. The thiazolidinone core allows for modifications that can enhance material performance in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Rhodanine derivatives are structurally diverse, with variations primarily in the substituents at the C5 methylidene and N3 positions. Below is a comparative analysis of the target compound with key analogs:
Physicochemical Properties
- Lipophilicity : The 3-chlorophenyl substituent in the analog () increases logP compared to the target compound’s 3-hydroxyphenyl group, affecting membrane permeability .
- Thermal Stability : The decomposition temperature of the target compound (analogous to 9e , 178–246°C) is lower than that of halogenated derivatives (e.g., : predicted boiling point 608.3°C) .
Computational Similarity Analysis
- Tanimoto Coefficients : Structural similarity between the target compound and 9e () is moderate (Tc ≈ 0.65–0.70), driven by shared rhodanine cores but divergent substituents .
- Graph-Based Comparisons : The 2-phenylethyl group at N3 introduces steric effects distinct from simpler phenyl or methyl substituents, reducing similarity scores in subgraph matching .
Research Findings and Implications
Halogenated or sulfonylated derivatives (e.g., –19) improve target selectivity but require optimization for solubility .
Stereochemical Influence :
- The E-configuration in the target compound may favor planar molecular geometries, enhancing π-π stacking interactions in biological targets compared to Z-isomers .
Future Directions :
Biological Activity
The compound (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its antioxidant, antibacterial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core structure, characterized by a thiazolidine ring with a thioketone functionality. The presence of the 3-hydroxyphenyl and phenylethyl groups contributes to its biological activity through potential interactions with various biological targets.
Antioxidant Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant antioxidant properties. In vitro assays have demonstrated that compounds in this class can effectively scavenge free radicals. For instance, certain derivatives showed an EC50 value significantly lower than that of ibuprofen, indicating potent antioxidant activity .
Table 1: Antioxidant Activity of Thiazolidin-4-One Derivatives
| Compound | EC50 (µM) | Comparison to Ibuprofen |
|---|---|---|
| (5E)-Thiazolidin | 60.83 | 14x more active |
| Other Derivative 1 | 70.04 | 10x more active |
| Other Derivative 2 | 73.58 | 11x more active |
Antibacterial Activity
The antibacterial potential of thiazolidin-4-one derivatives has been extensively studied. For example, compounds containing specific substituents demonstrated high inhibition rates against Gram-positive and Gram-negative bacteria. A notable derivative exhibited an inhibition percentage of 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .
Table 2: Antibacterial Activity Against Common Bacteria
| Compound | Inhibition % (E. coli) | Inhibition % (S. aureus) |
|---|---|---|
| (5E)-Thiazolidin | 88.46 | 91.66 |
| Other Derivative A | 75.00 | 80.00 |
Anticancer Activity
Thiazolidin-4-one derivatives are also noted for their anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HT29 adenocarcinoma cells and H460 lung cancer cells . The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell survival.
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of a series of thiazolidin-4-one derivatives, several compounds demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. The structure-activity relationship analysis revealed that modifications at the C2 position significantly influenced anticancer activity .
The biological activities of thiazolidin-4-one derivatives are attributed to their ability to interact with various molecular targets:
- Antioxidant Mechanism: The thioketone group is believed to donate electrons to free radicals, neutralizing them and preventing oxidative stress.
- Antibacterial Mechanism: These compounds may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
- Anticancer Mechanism: They often act as enzyme inhibitors or interfere with signaling pathways involved in cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via a two-step process:
Thiazolidinone Core Formation : React thiocarbonylbisthioglycolic acid with a hydrazide derivative (e.g., ethyl (substituted)aceto-hydrazide) under acidic conditions to form the 2-thioxo-1,3-thiazolidin-4-one scaffold .
Knoevenagel Condensation : Introduce the (3-hydroxyphenyl)amino-methylidene group by reacting the thiazolidinone intermediate with 3-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. Microwave-assisted synthesis (e.g., 60–80°C, 5–10 minutes) can improve yields (up to 90%) compared to conventional heating .
- Key Considerations : Monitor reaction progress via TLC and purify via recrystallization from DMF/ethanol mixtures .
Q. How can the E-configuration of the exocyclic double bond in the compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve single-crystal structures using SHELXTL or similar software to unambiguously determine the stereochemistry .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR; E-configuration typically shows coupling constants >12 Hz for trans-vinylic protons .
- IR Spectroscopy : Confirm the presence of C=N stretching vibrations (~1600 cm) and thiocarbonyl groups (~1200 cm) .
Q. What are the recommended techniques for characterizing this compound’s purity and stability?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to assess purity and detect degradation products .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min) .
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 3–6 minutes at 100 W) to suppress side reactions like oxidation of the hydroxy group .
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) or ionic liquids to enhance regioselectivity during the Knoevenagel step .
- DoE (Design of Experiments) : Apply response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
Q. What strategies resolve contradictions in biological activity data across similar thiazolidinone derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-hydroxyphenyl with 4-fluoro or nitro groups) and compare IC values against Gram-positive bacteria or cancer cell lines .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., diacylglycerol kinase β or bacterial topoisomerases) and validate via mutagenesis assays .
- Meta-Analysis : Cross-reference bioactivity data from PubChem and crystallographic databases to identify confounding factors (e.g., solvent effects, assay protocols) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and identify reactive sites (e.g., thiocarbonyl sulfur, exocyclic double bond) .
- Hammett Constants : Correlate substituent effects (σ values) on the phenyl ring with reaction rates in substitution or oxidation reactions .
- MD Simulations : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
